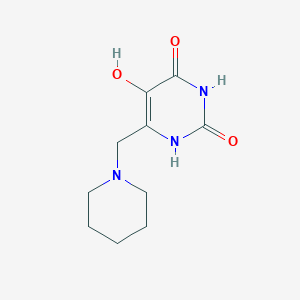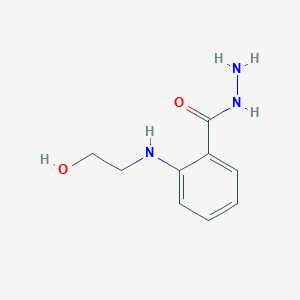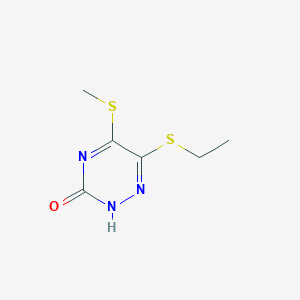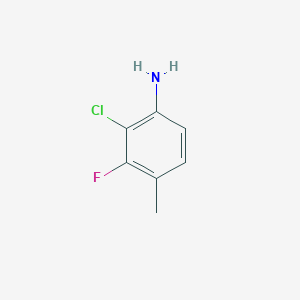
2-Chloro-3-fluoro-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-4-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-methylaniline typically involves multi-step processes. One common method includes the nitration of an aromatic compound followed by reduction to form the amine. For instance, starting with 2-chloro-6-nitrotoluene, the compound can be reduced using ammonium polysulfide in ethyl alcohol and dimethylformamide at temperatures between 110-140°C .
Industrial Production Methods: Industrial production methods often involve direct nucleophilic substitution reactions or transition-metal-catalyzed processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines .
Applications De Recherche Scientifique
2-Chloro-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-Chloro-3-fluoro-4-methylaniline exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in aromatic amine metabolism, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-methylaniline
- 3-Fluoro-4-methylaniline
- 2-Fluoro-4-methylaniline
- 3-Chloro-2-methylaniline
Comparison: Compared to its analogs, 2-Chloro-3-fluoro-4-methylaniline exhibits unique reactivity due to the combined effects of the chlorine, fluorine, and methyl substituents. These substituents influence the compound’s electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C7H7ClFN |
|---|---|
Poids moléculaire |
159.59 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 |
Clé InChI |
SDFKASJXQVVGNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



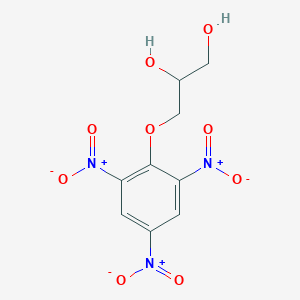


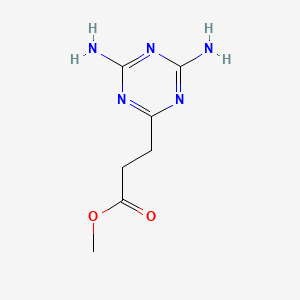
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
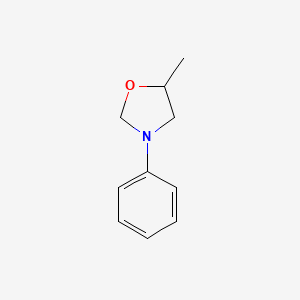
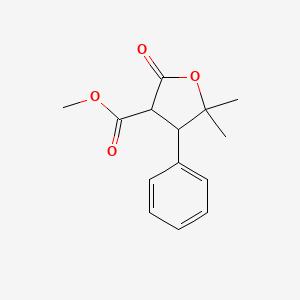
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

